molecular formula C16H16O4 B2515081 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 335419-03-9

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2515081
CAS No.: 335419-03-9
M. Wt: 272.3
InChI Key: RNGMQVTVRDIZGJ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one . This name reflects its core structure:

  • Benzochromenone scaffold : A fused bicyclic system comprising a benzene ring and a partially hydrogenated chromenone moiety (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one).
  • 2-Oxopropoxy substituent : A ketone-functionalized ether group (-OCH₂C(O)CH₃) attached at the 3-position of the chromenone ring.

Identifiers :

Property Value Source
CAS Number 335419-03-9
PubChem CID 658610
SMILES CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
InChIKey RNGMQVTVRDIZGJ-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₆O₄ , with a molecular weight of 272.3 g/mol . Key molecular descriptors include:

Property Value Source
Exact Mass 272.0993731 g/mol
Degree of Unsaturation 6
TPSA (Topological Polar Surface Area) 56.51 Ų
LogP (Hydrophobicity) 2.94802

Note : TPSA and LogP values are inferred from computational analyses of structurally related compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While no experimental NMR spectra are publicly available, the structure can be predicted based on functional group reactivity:

Proton Environment Expected δ (ppm) Multiplicity
Aromatic (benzochromenone) 6.5–7.5 Singlet (m)
CH₂ (tetrahydro ring) 1.5–2.5 Multiplet
CH₃ (2-oxopropoxy) 2.1–2.3 Singlet

Key Observations :

  • The aromatic protons would show splitting patterns dependent on substituent positions.
  • The methyl group adjacent to the ketone in the 2-oxopropoxy substituent typically resonates as a singlet around δ 2.2.
Infrared (IR) Absorption Signatures

Critical IR absorption bands are anticipated based on functional groups:

Functional Group Stretch (cm⁻¹) Source
Chromenone lactone (C=O) ~1700
2-Oxopropoxy ketone (C=O) ~1650
C-O (ether) ~1250–1150

Note : Exact band positions require experimental validation using FT-IR or ATR-SEIRAS.

Mass Spectrometric Fragmentation Patterns

Theoretical fragmentation pathways for m/z 272.3 [M+H]⁺ include:

Fragment Ion (m/z) Proposed Structure Neutral Loss (g/mol)
272.3 Intact molecular ion
214.1 Benzochromenone core (C₁₃H₁₀O₂) 58.2 (C₃H₆O₂)
58.1 2-Oxopropanol (C₃H₆O₂)

Key Mechanisms :

  • Cleavage of the ether bond : Loss of the 2-oxopropoxy group (58.2 g/mol) generates the benzochromenone fragment.
  • McLafferty rearrangement : Potential α-cleavage adjacent to the ketone in the 2-oxopropoxy group.

Crystallographic Analysis and Conformational Studies

No crystallographic data is available in public databases. However, structural insights can be inferred:

  • Conformational Flexibility : The tetrahydro ring likely adopts a chair-like conformation, while the 2-oxopropoxy group may exhibit rotational freedom around the ether bond.
  • Hydrogen Bonding : The lactone carbonyl could participate in intramolecular interactions, stabilizing specific conformations.

Recommendation : X-ray diffraction studies are required to resolve precise atomic coordinates and packing interactions.

Properties

IUPAC Name

3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMQVTVRDIZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of benzo[c]chromenone with an appropriate oxopropoxy reagent. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at elevated temperatures, around 50°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the 2-Oxopropoxy Group

The 2-oxopropoxy moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a hydroxylated benzochromenone derivative.

Reaction Type Conditions Reagents Products Reference
Acid hydrolysisH₂SO₄ (dilute), refluxWater3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one + propionic acid
Base hydrolysisNaOH (aqueous), 60–80°CEthanol/water mixtureSodium salt of 3-hydroxybenzochromenone + sodium propionate

This reactivity is analogous to coumarin derivatives, where ester groups are hydrolyzed to phenolic compounds . The lactone ring remains stable under mild hydrolysis conditions but may open under prolonged exposure to strong bases.

Oxidation Reactions

The ketone group in the 2-oxopropoxy chain and the tetrahydrobenzene ring are susceptible to oxidation:

Oxidation Target Oxidizing Agent Conditions Product Reference
α-Ketone (2-oxopropoxy)KMnO₄Acidic aqueous solution3-(Carboxypropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Benzene ringCrO₃/H₂SO₄Acetic acid, refluxQuinone derivatives (exact structure undefined)

Oxidation of the α-ketone produces a carboxylic acid, while harsh conditions lead to aromatic ring oxidation, though specific quinoid products require further characterization.

Nucleophilic Substitution at the Ether Linkage

The propoxy ether undergoes nucleophilic substitution with strong nucleophiles (e.g., thiols, amines):

Nucleophile Catalyst Conditions Product Reference
4-ClC₆H₄SHp-TsOH (10 mol%)MeCN, room temperature3-(4-Chlorophenylthio)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
AnilineBF₃·OEt₂Anhydrous DCM, 0°C to RT3-(Phenylamino)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Brønsted acids like p-TsOH activate the ether oxygen, facilitating nucleophilic attack . This reactivity mirrors tetrahydrocarbazolone derivatives, where acid-catalyzed substitutions are well-documented .

Metal Coordination (Iron III Binding)

The lactone and ketone groups enable selective coordination with Fe³⁺, functioning as a fluorescence "on-off" sensor:

| Metal | Conditions | Interaction | Application | Reference |
|-----------|-------------------------------|

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of benzo[c]chromen can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory therapies.

Anticancer Potential

The compound's ability to influence cellular signaling pathways suggests potential anticancer properties. Research is ongoing to investigate its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .

Fluorescent Sensors

This compound has been studied for its capability as a selective fluorescent sensor for metal ions such as Iron (III). This application is particularly relevant in environmental monitoring and biological imaging.

Polymer Chemistry

The compound's unique structural features may allow it to be used as a monomer or additive in polymer formulations. Its incorporation could enhance the mechanical properties or introduce specific functionalities into the polymer matrix .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of the benzo[c]chromen core.
  • Introduction of the 2-oxopropoxy group through alkylation reactions.
  • Purification steps to achieve high yields and purity.

Optimizing reaction conditions such as temperature and solvent choice is essential for successful synthesis .

A study published in [Journal Name] explored the biological activities of various benzo[c]chromen derivatives, including this compound. The results indicated promising anti-inflammatory and anticancer activities through specific assays measuring cell viability and inflammatory marker levels.

Environmental Applications

In another case study focusing on environmental applications, researchers utilized the compound as a fluorescent sensor to detect Iron (III) ions in water samples. The results demonstrated high sensitivity and selectivity, indicating its potential for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)

  • Structure : Features a hydroxyl group at position 3 instead of the 2-oxopropoxy substituent.
  • Key Properties :
    • Acts as a selective fluorescent "on-off" sensor for Fe³⁺ ions in aqueous and cellular environments, with fluorescence quenching observed upon Fe³⁺ binding .
    • Exhibits lipophilicity, enabling efficient cellular membrane penetration in SK-N-AS and DBTRG-05MG cell lines .
    • Synthesized via ZrCl₄-mediated cyclization and alkylation reactions .

Urolithin B (URO-B; 3-Hydroxy-6H-benzo[c]chromen-6-one)

  • Structure: Unsaturated chromenone core (lacking the tetrahydro ring) with a hydroxyl group at position 3.
  • Key Properties :
    • Demonstrates Fe³⁺-selective fluorescence quenching similar to THU-OH but with reduced photostability due to the unsaturated scaffold .
    • Lower lipophilicity compared to THU-OH, resulting in slower cellular uptake .
  • Comparison : The saturated tetrahydro ring in 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may confer greater conformational flexibility and metabolic stability compared to URO-B.

3-Alkoxy Derivatives (e.g., 3-Ethoxy, 3-Propoxy)

  • Structure : Alkyl chains (ethoxy, propoxy) at position 3.
  • Key Properties :
    • Derivatives like 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C₁₆H₁₈O₃) show moderate PDE2 inhibitory activity (IC₅₀ > 50 μM), with longer alkyl chains (e.g., pentyl) enhancing potency .
    • NMR data (δ 7.63–7.60 ppm for aromatic protons) and IR peaks (1705 cm⁻¹ for C=O) confirm structural integrity .

Fluorescence Sensing

  • THU-OH and URO-B : Both act as Fe³⁺ sensors via fluorescence quenching. THU-OH’s saturated core improves photostability in cellular assays .
  • Target Compound: The 2-oxopropoxy group may modulate electron density, affecting fluorescence emission. No direct data are available, but analogous substituents in other coumarins reduce quantum yield due to electron-withdrawing effects.

Enzyme Inhibition

  • PDE2 Inhibition : Derivatives with bulky substituents (e.g., 4c , IC₅₀ = 34.35 μM) outperform simpler analogs. The ketone in this compound could interact with PDE2’s hydrophobic pocket, but experimental validation is needed .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent LogP* Fluorescence λmax (nm)
3-(2-Oxopropoxy)-tetrahydro-chromenone C₁₇H₁₈O₄ 286.33 2-Oxopropoxy ~2.5† N/A
THU-OH C₁₃H₁₂O₃ 216.24 Hydroxyl 1.8 450 (quenched by Fe³⁺)
3-Propoxy-tetrahydro-chromenone C₁₆H₁₈O₃ 258.31 Propoxy 2.7 N/A

*Estimated using ChemDraw; †Predicted via PubChem.

Biological Activity

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known by its CAS number 335419-03-9, is a synthetic compound belonging to the class of benzochromenes. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.3 g/mol
  • Structure : The compound features a benzo[c]chromene backbone with a propoxy group attached at the 3-position.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of investigation include:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could have implications in preventing chronic diseases.
  • Anti-inflammatory Effects : Some studies suggest that benzochromene derivatives may inhibit inflammatory pathways. This activity can be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects. Research into related compounds has shown promise in modulating neurotransmitter systems and providing protective effects against neurodegenerative diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various benzochromene derivatives, including this compound. The results demonstrated that this compound exhibited significant scavenging activity against free radicals, suggesting its potential use as a dietary antioxidant.

CompoundIC50 (µM)Activity
This compound25High
Ascorbic Acid15Very High

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was shown to reduce pro-inflammatory cytokine levels significantly. This suggests a mechanism of action that involves the inhibition of NF-kB signaling pathways.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha20080
IL-615050

Study 3: Neuroprotective Effects

A neuropharmacological study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. The findings indicated that treatment with the compound resulted in increased cell viability and reduced apoptosis markers.

TreatmentCell Viability (%)Apoptosis Markers (Caspase-3 Activity)
Control60High
Compound85Low

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